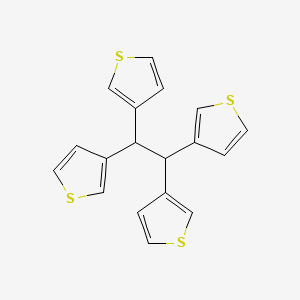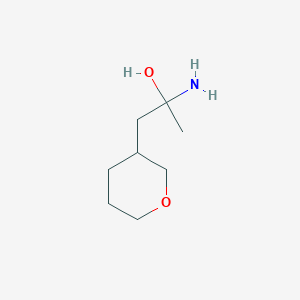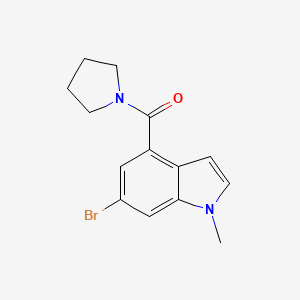
1,1,2,2-Tetra(thiophen-3-yl)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetra(thiophen-3-yl)ethane is an organic compound characterized by the presence of four thiophene rings attached to an ethane backbone Thiophene is a sulfur-containing heterocycle, which imparts unique electronic and photophysical properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2-tetra(thiophen-3-yl)ethane typically involves the coupling of thiophene derivatives with an ethane core. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, where thiophene boronic acids or stannanes react with ethane dihalides under specific conditions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the scalability of the synthesis would likely involve optimizing the reaction conditions to ensure high yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,2,2-Tetra(thiophen-3-yl)ethane can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiophene rings can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetra(thiophen-3-yl)ethane has been explored for various scientific research applications:
Materials Science: Its unique electronic properties make it a candidate for organic semiconductors and conductive polymers.
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Bioimaging: The compound’s photophysical properties are leveraged for imaging applications in biological systems.
Super Resolution Microscopy: Utilized in advanced microscopy techniques for high-resolution imaging
Wirkmechanismus
The mechanism by which 1,1,2,2-tetra(thiophen-3-yl)ethane exerts its effects is primarily through its electronic structure. The thiophene rings contribute to the compound’s ability to participate in π-π interactions and electron transfer processes. These interactions are crucial for its function in electronic devices and bioimaging applications. The restriction of intramolecular motions (RIM) is a key factor in its aggregation-induced emission (AIE) behavior, which enhances its luminescent properties in the solid state .
Vergleich Mit ähnlichen Verbindungen
1,1,2,2-Tetra(thiophen-2-yl)ethene: Similar in structure but with thiophene rings at different positions, affecting its electronic properties.
1,2-Di(thiophen-2-yl)ethene: A simpler analog with only two thiophene rings, used in similar applications but with different efficiency and properties
Uniqueness: 1,1,2,2-Tetra(thiophen-3-yl)ethane stands out due to its four thiophene rings, which provide a higher degree of conjugation and electronic interaction. This results in enhanced photophysical properties, making it more suitable for applications requiring high luminescence and electronic conductivity .
Eigenschaften
Molekularformel |
C18H14S4 |
|---|---|
Molekulargewicht |
358.6 g/mol |
IUPAC-Name |
3-[1,2,2-tri(thiophen-3-yl)ethyl]thiophene |
InChI |
InChI=1S/C18H14S4/c1-5-19-9-13(1)17(14-2-6-20-10-14)18(15-3-7-21-11-15)16-4-8-22-12-16/h1-12,17-18H |
InChI-Schlüssel |
CEIXOMATXHJSOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1C(C2=CSC=C2)C(C3=CSC=C3)C4=CSC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one](/img/structure/B12067950.png)


![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(heptadecafluorooctyl)sulfonyl]amino]-](/img/structure/B12067975.png)
![4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde](/img/structure/B12067980.png)
![[3,4-Dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12067987.png)
![(3-Aminopropyl)[(2-bromo-3-fluorophenyl)methyl]amine](/img/structure/B12067993.png)

![13-ethyl-17-ethynyl-11-methylidene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name)](/img/structure/B12068009.png)



